4-Benzoyl-3-methylpiperazin-2-one

Description

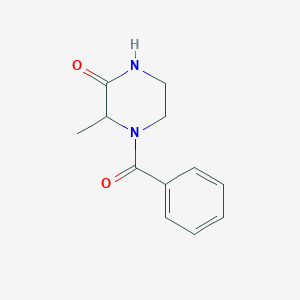

Structure

3D Structure

Properties

IUPAC Name |

4-benzoyl-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPYVIDWKPDYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Benzoyl-3-methylpiperazin-2-one chemical properties

An In-depth Technical Guide to 4-Benzoyl-3-methylpiperazin-2-one: Core Chemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the core chemical properties, synthetic protocols, and structural information for 4-Benzoyl-3-methylpiperazin-2-one, a molecule of interest within the broader class of piperazine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

4-Benzoyl-3-methylpiperazin-2-one is a substituted piperazinone, a heterocyclic motif frequently utilized in the development of pharmaceuticals due to its ability to enhance properties like water solubility and bioavailability[1]. The core chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of 4-Benzoyl-3-methylpiperazin-2-one

| Property | Value | Source |

| IUPAC Name | 4-benzoyl-3-methylpiperazin-2-one | PubChem |

| Molecular Formula | C12H14N2O2 | [2] |

| Molecular Weight | 218.25 g/mol | PubChem |

| Monoisotopic Mass | 218.10553 Da | [2] |

| SMILES | CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) | [2] |

| InChIKey | WOPYVIDWKPDYRZ-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.9 | [2] |

| Predicted Collision Cross Section ([M+H]+) | 149.4 Ų | [2] |

Experimental Protocols

The synthesis of substituted piperazinones is a critical process in medicinal chemistry. While specific protocols for 4-benzoyl-3-methylpiperazin-2-one are not extensively published, established methods for creating chiral piperazinone derivatives provide a reliable framework. The chirality at the C3 position is a key feature, often crucial for biological activity, necessitating stereoselective synthesis[3].

General Synthesis of Chiral 3-Methylpiperazin-2-one Precursors

A common and effective route involves the deprotection of a protected intermediate, which leads to spontaneous intramolecular cyclization to form the piperazin-2-one ring[1]. A prevalent method is the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected precursor[3][4].

Protocol: Synthesis of (R)-3-methylpiperazin-2-one via Hydrogenolysis [4]

-

Precursor Preparation: The synthesis begins with a precursor such as methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

-

Hydrogenolysis: 10g of the precursor is dissolved in 100mL of methanol.

-

Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogen gas at a pressure of 1.8 MPa.

-

Reaction: The reaction is stirred at room temperature overnight. Progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography (using an eluent such as ethyl acetate/methanol 9/1) to yield the white solid product, (R)-3-methylpiperazin-2-one[4].

N-Acylation to form 4-Benzoyl-3-methylpiperazin-2-one

The final step involves the acylation of the secondary amine at the N4 position.

-

Reactant Dissolution: The synthesized (R)-3-methylpiperazin-2-one is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)[3].

-

Base Addition: An organic base, like triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Acylation: Benzoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Quenching and Extraction: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography to yield 4-benzoyl-3-methylpiperazin-2-one.

Structural Relationships and Synthetic Pathways

The synthesis of chiral piperazinones is a multi-step process. The following diagram illustrates a representative workflow for the synthesis of the core chiral intermediate, (R)-3-methylpiperazin-2-one, which is the direct precursor for N-acylation.

Caption: A simplified workflow for the synthesis of a key chiral piperazinone intermediate.

Biological Context

Piperazine and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties[5][6]. Specifically, substituted piperazines have been investigated as selective kappa opioid receptor (KOR) antagonists, which are potential therapeutic agents for treating depression, anxiety, and addiction[7]. While the specific biological activity and signaling pathways of 4-benzoyl-3-methylpiperazin-2-one are not thoroughly documented in publicly available literature, its structural similarity to other pharmacologically active piperazinones suggests its potential as a scaffold in medicinal chemistry for targeting various biological systems. Further research is required to elucidate its specific mechanism of action and therapeutic potential.

References

- 1. (S)-3-Methylpiperazin-2-one | 78551-38-9 | Benchchem [benchchem.com]

- 2. PubChemLite - 4-benzoyl-3-methylpiperazin-2-one (C12H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. (R)-3-Methylpiperazin-2-one | 922178-61-8 | Benchchem [benchchem.com]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzoyl-3-methylpiperazin-2-one molecular structure

An In-depth Technical Guide to 4-Benzoyl-3-methylpiperazin-2-one: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 4-Benzoyl-3-methylpiperazin-2-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identifiers

4-Benzoyl-3-methylpiperazin-2-one is a derivative of piperazin-2-one, characterized by a benzoyl group attached to the nitrogen at position 4 and a methyl group at position 3 of the piperazinone ring. The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers.

The fundamental structural details are as follows:

-

Molecular Formula: C₁₂H₁₄N₂O₂[1]

-

SMILES: CC1C(=O)NCCN1C(=O)C2=CC=CC=C2[1]

-

InChI: InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)[1]

The 2D chemical structure of 4-Benzoyl-3-methylpiperazin-2-one is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of 4-Benzoyl-3-methylpiperazin-2-one is presented in the table below. It should be noted that many of the available data points are predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 218.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 218.10553 Da | PubChem[1] |

| XlogP (predicted) | 0.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Predicted Collision Cross Section (CCS) Data:

| Adduct Type | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.11281 | 149.4 |

| [M+Na]⁺ | 241.09475 | 155.5 |

| [M-H]⁻ | 217.09825 | 151.5 |

Experimental Protocols

Step 1: Synthesis of (R)-3-methylpiperazin-2-one

This procedure is adapted from a patented method for synthesizing the chiral piperazinone core.[3]

Materials:

-

Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen (H₂) gas

Procedure:

-

In a high-pressure reaction vessel, dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol.

-

Add 3g of 10% palladium on carbon to the solution.

-

Seal the vessel and introduce hydrogen gas to a pressure of 1.8 MPa.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, carefully filter the mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, using an eluent of ethyl acetate/methanol (9/1), to obtain (R)-3-methylpiperazin-2-one as a white solid.

Step 2: N-Benzoylation of (R)-3-methylpiperazin-2-one

This step is a standard acylation reaction.

Materials:

-

(R)-3-methylpiperazin-2-one

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Benzoyl chloride

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the (R)-3-methylpiperazin-2-one obtained from Step 1 in dichloromethane.

-

Add an equimolar amount of triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add an equimolar amount of benzoyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Benzoyl-3-methylpiperazin-2-one.

-

If necessary, purify the product further by recrystallization or silica gel chromatography.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis of 4-Benzoyl-3-methylpiperazin-2-one.

Caption: Proposed two-step synthesis of 4-Benzoyl-3-methylpiperazin-2-one.

References

Technical Whitepaper: 4-Benzoyl-3-methylpiperazin-2-one (CAS 1030374-29-8)

Disclaimer: Scientific literature and publicly available databases lack specific experimental data regarding the synthesis, biological activity, and mechanism of action for 4-Benzoyl-3-methylpiperazin-2-one. This document, therefore, provides a theoretical overview based on established chemical principles and data from structurally related piperazinone and benzoylpiperazine compounds. The information presented herein is intended for research and informational purposes only and should be treated as hypothetical until validated by experimental evidence.

Introduction

4-Benzoyl-3-methylpiperazin-2-one is a heterocyclic organic compound featuring a piperazin-2-one core, a benzoyl group attached to the nitrogen at position 4, and a methyl group at position 3. The piperazine and piperazinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system.[1] This whitepaper will explore the potential chemical synthesis, physicochemical properties, and prospective biological relevance of 4-Benzoyl-3-methylpiperazin-2-one based on analogous structures.

Physicochemical Properties and Structure

A summary of the basic physicochemical properties for 4-Benzoyl-3-methylpiperazin-2-one is provided in the table below. These values are typically calculated or sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1030374-29-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 218.25 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | 4-benzoyl-3-methylpiperazin-2-one | Chemical Supplier Catalogs |

Proposed Synthesis

While a specific, experimentally validated synthesis for 4-Benzoyl-3-methylpiperazin-2-one is not available in the literature, a plausible synthetic route can be proposed based on known methodologies for the synthesis of N-acylated piperazinones. A potential two-step synthesis is outlined below.

General Synthetic Workflow

The proposed synthesis involves the initial formation of the 3-methylpiperazin-2-one core, followed by N-acylation with benzoyl chloride.

Caption: Proposed general synthetic workflow for 4-Benzoyl-3-methylpiperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-methylpiperazin-2-one

The synthesis of the chiral piperazinone core can be achieved through various methods, including the cyclization of appropriate diamine precursors. A relevant patented method describes the synthesis of (R)-3-methylpiperazin-2-one starting from D-alanine methyl ester hydrochloride and N-Cbz-aminoacetaldehyde, followed by deprotection and cyclization.[3]

-

Reaction: Reductive amination of N-Cbz-aminoacetaldehyde with D-alanine methyl ester, followed by hydrogenation to remove the Cbz protecting group and induce cyclization.

-

Reagents: D-alanine methyl ester hydrochloride, triethylamine, N-Cbz-aminoacetaldehyde, sodium triacetoxyborohydride, palladium on carbon (Pd/C), hydrogen gas.

-

Solvents: Dichloromethane (DCM), methanol.

-

Procedure Outline:

-

Neutralize D-alanine methyl ester hydrochloride with triethylamine in DCM.

-

React the free amine with N-Cbz-aminoacetaldehyde in methanol using sodium triacetoxyborohydride as the reducing agent.

-

Purify the resulting intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

-

Subject the intermediate to catalytic hydrogenation using Pd/C in methanol to remove the Cbz group, leading to spontaneous cyclization to form (R)-3-methylpiperazin-2-one.[3]

-

Purify the product by column chromatography.

-

Step 2: N-Benzoylation of 3-methylpiperazin-2-one

The final step involves the acylation of the secondary amine in the piperazinone ring with benzoyl chloride.

-

Reaction: Schotten-Baumann reaction.

-

Reagents: 3-methylpiperazin-2-one, benzoyl chloride, a suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide).

-

Solvent: A suitable inert solvent such as dichloromethane, tetrahydrofuran (THF), or a biphasic system with water.

-

Procedure Outline:

-

Dissolve 3-methylpiperazin-2-one in the chosen solvent.

-

Add the base to the solution.

-

Slowly add benzoyl chloride, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the base and any unreacted benzoyl chloride.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-benzoyl-3-methylpiperazin-2-one.

-

Potential Biological Activity and Mechanism of Action (Hypothetical)

The biological activity of 4-Benzoyl-3-methylpiperazin-2-one has not been reported. However, the piperazine moiety is a well-known pharmacophore present in drugs with a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The mechanism of action of these drugs often involves interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.[4]

The benzoylpiperidine fragment, which is structurally related to the benzoylpiperazine core, is considered a privileged structure in medicinal chemistry and is found in many bioactive molecules.[5]

Potential Areas of Investigation

Based on the activities of related compounds, 4-Benzoyl-3-methylpiperazin-2-one could be investigated for its potential as:

-

CNS Agents: The compound could be screened for activity at various G-protein coupled receptors (GPCRs) in the brain, such as dopamine, serotonin, and adrenergic receptors.

-

Antimicrobial/Antifungal Agents: Some piperazine derivatives have shown significant antibacterial and antifungal properties.[6][7]

-

Enzyme Inhibitors: The rigid structure of the piperazinone core could serve as a scaffold for designing enzyme inhibitors.

Conceptual Diagram for Biological Screening

The following diagram illustrates a potential workflow for the initial biological screening of 4-Benzoyl-3-methylpiperazin-2-one.

Caption: Conceptual workflow for the biological evaluation of 4-Benzoyl-3-methylpiperazin-2-one.

Conclusion

4-Benzoyl-3-methylpiperazin-2-one is a compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. However, there is a clear lack of published experimental data for this specific molecule. The proposed synthetic route, based on established chemical reactions for similar compounds, provides a viable starting point for its preparation. Future research is necessary to synthesize this compound, confirm its structure, and explore its pharmacological profile through a systematic biological screening process. The information presented in this whitepaper should serve as a foundation for such research endeavors, with the understanding that all proposed properties and activities are currently hypothetical.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. (Benzoylphenyl)piperidines: a new class of immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Analysis of 4-Benzoyl-3-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-Benzoyl-3-methylpiperazin-2-one, a molecule of interest in medicinal chemistry and drug development. This document presents its mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data, along with the methodologies for their acquisition.

Molecular Structure

4-Benzoyl-3-methylpiperazin-2-one possesses a core piperazinone ring, substituted with a methyl group at the 3-position and a benzoyl group at the 4-position. Its molecular formula is C₁₂H₁₄N₂O₂ and it has a monoisotopic mass of 218.11 g/mol .

Mass Spectrometry Data

Mass spectrometry analysis is crucial for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for 4-Benzoyl-3-methylpiperazin-2-one is summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.11281 |

| [M+Na]⁺ | 241.09475 |

| [M+K]⁺ | 257.06869 |

| [M+NH₄]⁺ | 236.13935 |

| [M-H]⁻ | 217.09825 |

| [M+HCOO]⁻ | 263.10373 |

| [M+CH₃COO]⁻ | 277.11938 |

Data sourced from PubChem.[1]

Experimental Protocol: Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

A stock solution of 4-Benzoyl-3-methylpiperazin-2-one is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

The stock solution is then diluted to a final concentration of 10 µg/mL with the mobile phase.

ESI-MS Parameters:

-

Ionization Mode: Positive and negative ion modes are run separately to observe different adducts.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: 50-500 m/z

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the structure of a molecule by providing information about the chemical environment of its atoms. Below are the expected ¹H and ¹³C NMR spectral data for 4-Benzoyl-3-methylpiperazin-2-one, based on the analysis of its functional groups and related structures.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.4-7.6 | Multiplet | 5H | Aromatic protons (Benzoyl C-H) |

| ~ 4.5 | Quartet | 1H | C3-H |

| ~ 3.2-3.8 | Multiplet | 4H | C5-H₂, C6-H₂ |

| ~ 1.3 | Doublet | 3H | C3-CH₃ |

| ~ 3.0 | Singlet | 1H | N1-H |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C2 (C=O, amide) |

| ~ 168 | Benzoyl C=O |

| ~ 135 | Aromatic C (quaternary) |

| ~ 128-132 | Aromatic CH |

| ~ 55 | C3 |

| ~ 45-50 | C5, C6 |

| ~ 15 | C3-CH₃ |

Experimental Protocol: NMR Spectroscopy

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of 4-Benzoyl-3-methylpiperazin-2-one is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 4-Benzoyl-3-methylpiperazin-2-one.

Caption: Synthesis and analytical workflow for 4-Benzoyl-3-methylpiperazin-2-one.

References

Crystal Structure of Benzoyl-Substituted Piperazine Analogs: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure of benzoyl-substituted piperazines . Despite a comprehensive search for crystallographic data on benzoyl-substituted piperazinones , no publicly available single-crystal X-ray diffraction studies for this specific subclass were identified. Piperazinones differ from piperazines by the presence of a carbonyl group within the six-membered ring. The data presented herein for benzoyl-substituted piperazines provides valuable structural insights into a closely related and medicinally relevant class of compounds.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs. The introduction of a benzoyl group to the piperazine core significantly influences the molecule's conformation, electronic properties, and potential for intermolecular interactions, thereby affecting its pharmacological profile. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide provides a consolidated overview of the crystal structure of selected benzoyl-substituted piperazines, detailing the experimental methodologies used for their characterization and presenting key crystallographic data in a comparative format.

Experimental Protocols

The synthesis and crystallographic analysis of benzoyl-substituted piperazines generally follow established procedures. Below are detailed methodologies compiled from cited studies.

General Synthesis of Benzoyl-Substituted Piperazines

A common method for the synthesis of N-monobenzoylated piperazines involves the reaction of a substituted piperazine with a benzoyl chloride derivative.

Materials:

-

Substituted or unsubstituted piperazine

-

Substituted or unsubstituted benzoyl chloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or N,N-dimethylformamide)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

The piperazine derivative is dissolved in an anhydrous solvent and cooled in an ice bath.

-

A base, such as triethylamine, is added to the solution to act as a proton scavenger.

-

The corresponding benzoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution.

-

The reaction mixture is stirred at a low temperature (e.g., 0 °C) for several hours and then allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure with precision.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as chloroform or ethyl acetate.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer (e.g., a Bruker-Nonius Apex-II).

-

X-ray diffraction data is collected at a low temperature (typically around -150 °C or 90 K) to minimize thermal vibrations, using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

The collected diffraction data is processed, which includes cell refinement and data reduction.

-

The crystal structure is solved using direct methods and refined against F² using full-matrix least-squares algorithms (e.g., with software suites like SHELX).

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for a selection of benzoyl-substituted piperazine derivatives, allowing for easy comparison of their structural parameters.

Table 1: Crystallographic Data for Selected Benzoyl-Substituted Piperazines

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | Orthorhombic | Pna2₁ | 18.7779(4) | 10.0699(2) | 15.7288(3) | 90 | 2974.18(10) | 8 | [1] |

| 1-(4-Bromobenzoyl)-4-phenylpiperazine | C₁₇H₁₇BrN₂O | Monoclinic | P2₁ | 7.5162(3) | 6.1125(2) | 15.7249(5) | 98.625(1) | 713.86(5) | 2 | [1] |

| N,N'-bis(2,4-difluorobenzoyl)piperazine | C₁₈H₁₄F₄N₂O₂ | Monoclinic | P2₁/c | 7.2687(3) | 17.2658(8) | 6.9738(3) | 115.393(2) | 790.65(6) | 4 | |

| 1-(4-Nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) | 2149.9(4) | 4 |

Note: 'a', 'b', and 'c' are the unit cell dimensions; 'β' is the angle for monoclinic systems; 'V' is the unit cell volume; 'Z' is the number of molecules per unit cell.

Structural Commentary

In the analyzed benzoyl-substituted piperazines, the central piperazine ring consistently adopts a chair conformation.[1] The benzoyl group's orientation relative to the piperazine ring is a key structural feature. For instance, in 1-(4-bromobenzoyl)-4-phenylpiperazine, the brominated benzene ring is significantly twisted with respect to the plane of the piperazine ring.

Intermolecular forces, such as C—H···O weak hydrogen bonds, play a role in the crystal packing of these molecules.[1] In the absence of strong hydrogen bond donors, these weaker interactions become significant in dictating the supramolecular assembly.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the synthesis and crystallographic analysis of benzoyl-substituted piperazines.

Conclusion

This technical guide has summarized the available crystallographic data for a selection of benzoyl-substituted piperazines, providing a foundation for understanding their solid-state structures. The detailed experimental protocols offer a practical guide for researchers working on the synthesis and characterization of this class of compounds. While direct crystallographic data for benzoyl-substituted piperazinones remains elusive in the public domain, the information presented here for their piperazine analogs serves as a valuable reference point for future structural studies and drug design efforts in this area.

References

4-Benzoyl-3-methylpiperazin-2-one: A Technical Overview of its Synthesis and Properties

Disclaimer: Publicly available information regarding the specific discovery, history, and biological activity of 4-Benzoyl-3-methylpiperazin-2-one is limited. This guide provides a comprehensive overview based on the synthesis of its core chemical structure and related compounds.

Introduction

4-Benzoyl-3-methylpiperazin-2-one is a chemical compound characterized by a piperazin-2-one heterocyclic core, substituted with a methyl group at the 3-position and a benzoyl group at the 4-position. While specific research on this molecule is not widely documented, the piperazinone scaffold is a significant pharmacophore found in a variety of biologically active molecules. This document outlines the probable synthetic routes to 4-Benzoyl-3-methylpiperazin-2-one based on established organic chemistry principles and available literature on related compounds.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of 4-Benzoyl-3-methylpiperazin-2-one is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem |

| Molecular Weight | 218.25 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 218.10552731 | PubChem |

| Monoisotopic Mass | 218.10552731 | PubChem |

| Topological Polar Surface Area | 49.8 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 251 | PubChem |

Synthesis

The synthesis of 4-Benzoyl-3-methylpiperazin-2-one can be logically approached in two main stages: the synthesis of the 3-methylpiperazin-2-one core, followed by N-benzoylation.

Synthesis of 3-Methylpiperazin-2-one

The chiral precursor, (R)-3-methylpiperazin-2-one, can be synthesized from D-alanine methyl ester hydrochloride and N-Cbz-aminoacetaldehyde. The process involves reductive amination followed by deprotection and cyclization. A patent describes a method for synthesizing chiral piperazinone derivatives, which can be adapted for this purpose[1].

Experimental Protocol: Synthesis of (R)-3-methylpiperazin-2-one [1]

-

Reductive Amination:

-

Dissolve D-alanine methyl ester hydrochloride in dichloromethane (DCM) and neutralize with triethylamine.

-

Filter the salt and add the filtrate to a solution of N-Cbz-aminoacetaldehyde in methanol.

-

Cool the mixture to 0°C and add triethylamine, followed by the portion-wise addition of sodium triacetoxyborohydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic phases, and concentrate to obtain the crude product, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate.

-

Purify the product by silica gel column chromatography.

-

-

Deprotection and Cyclization:

-

Dissolve the purified product from the previous step in methanol.

-

Add palladium on carbon (Pd/C) as a catalyst.

-

Subject the mixture to hydrogenation at 1.8 MPa overnight.

-

Monitor the reaction completion by HPLC.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (R)-3-methylpiperazin-2-one as a white solid.

-

N-Benzoylation of 3-Methylpiperazin-2-one

The final step involves the acylation of the secondary amine in the 3-methylpiperazin-2-one ring with benzoyl chloride. This is a standard procedure for the N-acylation of piperazines and piperazinones.

Experimental Protocol: N-Benzoylation

-

Dissolve 3-methylpiperazin-2-one in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, typically a tertiary amine like triethylamine, to act as a proton scavenger.

-

Cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the resulting crude 4-Benzoyl-3-methylpiperazin-2-one by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

As of the latest available data, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by 4-Benzoyl-3-methylpiperazin-2-one. The piperazine and benzoyl moieties are present in many pharmacologically active compounds, suggesting potential for biological activity, but this remains to be experimentally determined for this specific molecule.

Conclusion

References

An In-depth Technical Guide on 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide (InChIKey: WOPYVIDWKPDYRZ-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide, identified by the InChIKey WOPYVIDWKPDYRZ-UHFFFAOYSA-N, belongs to the indazole class of heterocyclic compounds. This class is a cornerstone in medicinal chemistry, with numerous derivatives being investigated and developed for a wide range of therapeutic applications. Although specific research on this particular molecule is limited, its structural features suggest potential biological activity, likely as a kinase inhibitor, a common mechanism of action for many indazole derivatives. This guide provides a comprehensive overview of the chemical properties of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide, and by extension, explores the known biological activities, mechanisms of action, and experimental protocols associated with structurally related indazole compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Chemical Identity and Properties

The compound with InChIKey WOPYVIDWKPDYRZ-UHFFFAOYSA-N is chemically known as 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide |

| InChIKey | WOPYVIDWKPDYRZ-UHFFFAOYSA-N |

| Molecular Formula | C13H18N4O4 |

| Molecular Weight | 294.31 g/mol |

| Canonical SMILES | CO[C@H]1C=C2C(N=C(NC(=O)COCCN)N2)=CC1=O |

Biological Context and Potential Therapeutic Relevance

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1]

A significant area of research for indazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Indazole-based compounds have been successfully developed into approved anticancer drugs such as axitinib, pazopanib, and entrectinib, which target receptor tyrosine kinases like VEGFR, PDGFR, and ALK.[3][4]

Given the structural similarities of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide to known kinase inhibitors, it is plausible that this compound also exhibits inhibitory activity against one or more protein kinases. The dimethoxy substitution on the indazole ring and the acetamide side chain are features found in other biologically active indazole derivatives.

Quantitative Data for Related Indazole Derivatives

While specific quantitative data for 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide is not publicly available, the following table summarizes the inhibitory activities of several related indazole derivatives against various protein kinases, providing a basis for potential research directions.

| Compound Class | Target Kinase(s) | IC50 / Activity | Reference |

| Indazolylpyrazol acetamide derivatives | VEGFR-2 | 1.6 nM | [1] |

| 3-Aminoindazole derivatives | ALK | 12 nM (Entrectinib) | [3] |

| Diarylurea indazole derivatives | c-Kit, PDGFRβ, FLT3 | 68.5 nM, 140 nM, 375 nM (Kd) | [2] |

| Indazole-based derivatives | Aurora A | - | [5] |

| (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one | PIM1 | 3 nM | [6] |

| Novel Indazole Derivatives | TRKA | 0.3 nM | [7] |

Postulated Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other indazole-based kinase inhibitors, 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide could potentially function by competing with ATP for binding to the active site of a protein kinase. This would inhibit the phosphorylation of downstream substrate proteins, thereby disrupting signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. A likely target class for such a molecule includes receptor tyrosine kinases (RTKs) like VEGFR, which are often overexpressed or mutated in various cancers.

Representative Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the general mechanism of VEGFR-2 signaling and its inhibition, a common target for indazole derivatives.

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

While a specific protocol for the synthesis of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide is not detailed in the available literature, a general synthetic route for 1H-indazole-3-carboxamides can be proposed based on established methods.

General Synthesis of 1H-Indazole-3-Carboxamides

The synthesis of indazole-3-carboxamides often involves the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamides.

Detailed Steps (Hypothetical Protocol):

-

Protection of the Indazole: Start with a suitable N-protected indazole, for example, with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

-

Carboxylation: Treat the protected indazole with a strong base like n-butyl lithium at low temperature, followed by quenching with carbon dioxide to introduce a carboxylic acid group at the 3-position.

-

Deprotection: Remove the N-protecting group to yield 1H-indazole-3-carboxylic acid.

-

Amide Coupling: Activate the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) in an appropriate solvent (e.g., DMF, DCM) and react it with the desired amine (in this case, 2-(2-aminoethoxy)acetamide) in the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine).

-

Purification: The final product is then purified using standard techniques such as column chromatography or recrystallization.

Kinase Inhibition Assay (General Protocol)

To evaluate the potential kinase inhibitory activity of 2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide, a common in vitro kinase assay can be performed.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human kinase, a suitable peptide substrate, ATP, and the test compound dissolved in DMSO.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound in a suitable assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination: Stop the reaction, typically by adding a solution containing EDTA.

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as measuring the incorporation of radioactive phosphate from [γ-³²P]ATP or using fluorescence/luminescence-based assays that employ phospho-specific antibodies.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

2-(2-aminoethoxy)-N-(5,6-dimethoxy-1H-indazol-3-yl)acetamide is a member of the pharmacologically significant indazole family. While direct experimental data for this compound is scarce, its structural features suggest it may act as a kinase inhibitor, a therapeutic area where indazole derivatives have shown considerable promise. The information compiled in this guide, drawn from research on related compounds, provides a solid foundation for initiating further investigation. Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of protein kinases to determine its specific targets and potency. Subsequent studies could then explore its cellular activity and potential as a lead compound for the development of new therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Benzoyl-3-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Benzoyl-3-methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the 3-methylpiperazin-2-one scaffold, followed by N-benzoylation. This protocol is based on established chemical principles for the synthesis of related piperazinone derivatives.

Introduction

Piperazin-2-one scaffolds are prevalent structural motifs in a variety of biologically active compounds and approved pharmaceuticals.[1] Their rigid conformation and the presence of multiple functionalization points make them versatile building blocks in drug design. The introduction of a methyl group at the 3-position creates a chiral center, which can be crucial for stereospecific interactions with biological targets. Subsequent acylation at the N4 position, in this case with a benzoyl group, further diversifies the structure for structure-activity relationship (SAR) studies. This protocol outlines a practical approach for the laboratory-scale synthesis of 4-Benzoyl-3-methylpiperazin-2-one.

Chemical Properties

A summary of the key chemical properties for the target compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| Monoisotopic Mass | 218.10553 Da | [2] |

| Predicted XlogP | 0.9 | [2] |

| SMILES | CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 | [2] |

| InChI Key | WOPYVIDWKPDYRZ-UHFFFAOYSA-N | [2] |

Synthesis Pathway Overview

The synthesis of 4-Benzoyl-3-methylpiperazin-2-one is proposed via a two-step sequence. The first step involves the synthesis of the key intermediate, (rac)-3-methylpiperazin-2-one, through the reductive amination of N-Cbz-aminoacetaldehyde with alanine methyl ester, followed by deprotection and spontaneous intramolecular cyclization. The second step is the selective N-benzoylation of the resulting piperazinone.

References

Asymmetric Synthesis of Chiral Piperazin-2-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigidified cyclic structure often serves as a constrained dipeptide mimetic, enabling the exploration of novel chemical space in the design of pharmacologically active agents. The piperazin-2-one core is a privileged scaffold found in a variety of bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities. The stereochemistry of these molecules is often crucial for their biological function, making the development of efficient asymmetric synthetic methods a key area of research.

This document provides detailed application notes and experimental protocols for three prominent and effective methods for the asymmetric synthesis of chiral piperazin-2-ones:

-

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

-

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

-

One-Pot Asymmetric Synthesis via Domino Ring-Opening Cyclization (DROC)

These notes are intended to provide researchers with the necessary information to understand, replicate, and adapt these methodologies for their specific research and development needs.

Method 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method provides a direct and efficient route to chiral 5,6-disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. The reaction proceeds via the hydrogenation of readily available pyrazin-2-ol precursors using a chiral palladium catalyst.

General Reaction Scheme

Caption: General workflow for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

Data Presentation

Table 1: Substrate Scope and Performance in Palladium-Catalyzed Asymmetric Hydrogenation [1]

| Entry | R1 | R2 | Yield (%) | ee (%) | dr |

| 1 | Ph | Ph | 95 | 90 | >20:1 |

| 2 | 4-Me-Ph | Ph | 94 | 88 | >20:1 |

| 3 | 4-F-Ph | Ph | 95 | 89 | >20:1 |

| 4 | 4-Cl-Ph | Ph | 96 | 89 | >20:1 |

| 5 | 4-Br-Ph | Ph | 95 | 89 | >20:1 |

| 6 | 3-Me-Ph | Ph | 94 | 88 | >20:1 |

| 7 | 2-Me-Ph | Ph | 93 | 84 | >20:1 |

| 8 | 2-Naphthyl | Ph | 92 | 86 | >20:1 |

| 9 | Ph | Me | 91 | 85 | >20:1 |

| 10 | Ph | Et | 90 | 85 | >20:1 |

| 11 | Cyclohexyl | Ph | 88 | 84 | 9.5:1 |

| 12 | Me | Me | 71 | 8 | >20:1 |

Experimental Protocol[1]

Materials:

-

Pd(OCOCF3)2 (3.3 mol%)

-

(R)-TolBINAP (3.6 mol%)

-

TsOH·H2O (100 mol%)

-

Substituted pyrazin-2-ol (0.1 mmol)

-

Dichloromethane (DCM) (1.5 mL)

-

Benzene (1.5 mL)

-

Hydrogen gas (H2)

Procedure:

-

To a dried Schlenk tube under an argon atmosphere, add Pd(OCOCF3)2 (1.1 mg, 0.0033 mmol) and (R)-TolBINAP (2.4 mg, 0.0036 mmol).

-

Add a magnetic stir bar to the tube.

-

Add the substituted pyrazin-2-ol (0.1 mmol) and TsOH·H2O (19.0 mg, 0.1 mmol).

-

Add dichloromethane (1.5 mL) and benzene (1.5 mL) to the tube.

-

The Schlenk tube is placed in an autoclave.

-

The autoclave is purged with hydrogen gas three times.

-

The autoclave is pressurized to 1000 psi with hydrogen gas.

-

The reaction mixture is stirred at 80 °C for 24-48 hours.

-

After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired chiral piperazin-2-one.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Method 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

This method, developed by Stoltz and coworkers, enables the synthesis of α-secondary and α-tertiary chiral piperazin-2-ones through the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates.[2][3][4] This reaction is particularly valuable for creating quaternary stereocenters, which are challenging to construct using other methods.[3]

General Reaction Scheme

Caption: General workflow for the enantioselective synthesis of α-tertiary piperazin-2-ones.

Data Presentation

Table 2: Substrate Scope for Asymmetric Allylic Alkylation of Piperazin-2-ones [3]

| Entry | R | R' | Yield (%) | ee (%) |

| 1 | Me | Allyl | 85 | 96 |

| 2 | Et | Allyl | 82 | 95 |

| 3 | i-Pr | Allyl | 78 | 94 |

| 4 | Bn | Allyl | 90 | 97 |

| 5 | Ph | Allyl | 88 | 98 |

| 6 | Me | Methallyl | 80 | 95 |

| 7 | Me | Cinnamyl | 75 | 92 |

Experimental Protocol[3]

Materials:

-

[Pd2(pmdba)3] (tris(4,4'-methoxydibenzylideneacetone)dipalladium(0)) (5 mol%)

-

(S)-(CF3)3-t-BuPHOX ligand (12.5 mol%)

-

N-protected piperazin-2-one ester substrate (1.0 equiv)

-

Toluene (to make a 0.014 M solution)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected piperazin-2-one ester substrate (e.g., 0.1 mmol, 1.0 equiv).

-

In a separate glovebox, prepare a stock solution of the catalyst by dissolving [Pd2(pmdba)3] (5 mol%) and the (S)-(CF3)3-t-BuPHOX ligand (12.5 mol%) in toluene.

-

Add the appropriate amount of the catalyst stock solution to the Schlenk flask containing the substrate to achieve a final reaction concentration of 0.014 M.

-

The reaction mixture is stirred at 40 °C for 12-48 hours.

-

The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-allylated piperazin-2-one.

-

The enantiomeric excess is determined by Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.

Method 3: One-Pot Asymmetric Synthesis via Domino Ring-Opening Cyclization (DROC)

This one-pot procedure provides a highly efficient and atom-economical route to 3-aryl/alkyl substituted piperazin-2-ones.[5][6] The sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC), all performed in a single reaction vessel.[5] This method is catalyzed by a quinine-derived urea organocatalyst.[5]

Signaling Pathway Diagram

Caption: Reaction cascade for the one-pot synthesis of chiral piperazin-2-ones.

Data Presentation

Table 3: One-Pot Enantioselective Synthesis of 3-Substituted Piperazin-2-ones [5]

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 4-Fluorobenzaldehyde | 85 | 96 |

| 2 | 4-Chlorobenzaldehyde | 90 | 95 |

| 3 | 4-Bromobenzaldehyde | 88 | 94 |

| 4 | 4-Cyanobenzaldehyde | 82 | 92 |

| 5 | 3-Methoxybenzaldehyde | 78 | 90 |

| 6 | 2-Naphthaldehyde | 75 | 88 |

| 7 | Isovaleraldehyde | 65 | 75 |

| 8 | Cyclohexanecarboxaldehyde | 70 | 80 |

Experimental Protocol[5][7]

Materials:

-

Aldehyde (0.1 mmol)

-

(Phenylsulfonyl)acetonitrile (0.1 mmol)

-

Quinine-derived urea catalyst (eQNU) (0.01 mmol)

-

Anhydrous Toluene

-

Cumene hydroperoxide (CHP) (0.11 mmol)

-

1,2-Ethylenediamine (0.12 mmol)

-

Triethylamine (Et3N) (0.2 mmol)

Procedure:

Step 1: Knoevenagel Condensation

-

In a dried reaction vial, dissolve the aldehyde (0.1 mmol), (phenylsulfonyl)acetonitrile (0.1 mmol), and the eQNU catalyst (0.01 mmol) in anhydrous toluene to a concentration of 0.3 M.

-

Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC).

Step 2: Asymmetric Epoxidation

-

Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M.

-

Cool the reaction mixture to -20 °C in a cryostat.

-

Add cumene hydroperoxide (CHP, 0.11 mmol) dropwise.

-

Stir the mixture at -20 °C for the time required for complete conversion of the alkene (monitored by TLC).

Step 3: Domino Ring-Opening Cyclization (DROC)

-

To the reaction mixture at -20 °C, add 1,2-ethylenediamine (0.12 mmol) followed by triethylamine (0.2 mmol).

-

Allow the reaction to warm to 25 °C and stir until the epoxide is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted chiral piperazin-2-one.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric synthesis of chiral piperazin-2-ones is a rapidly advancing field with significant implications for drug discovery and development. The methodologies presented herein – palladium-catalyzed asymmetric hydrogenation, palladium-catalyzed asymmetric allylic alkylation, and the one-pot DROC reaction – represent powerful and versatile tools for accessing a wide range of enantioenriched piperazin-2-one scaffolds. The detailed protocols and compiled data are intended to facilitate the adoption and application of these state-of-the-art synthetic strategies in both academic and industrial research settings. The continued development of such innovative asymmetric methods will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

- 1. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Benzoyl-3-methylpiperazin-2-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Benzoyl-3-methylpiperazin-2-one and its analogs in drug discovery, based on the known biological activities of the broader piperazin-2-one chemical class. The protocols provided are representative methodologies for screening and characterizing compounds of this nature.

Application Notes

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways due to its favorable physicochemical and pharmacokinetic properties. Derivatives of piperazin-2-one have shown a wide range of biological activities, making 4-Benzoyl-3-methylpiperazin-2-one a compound of interest for screening in several therapeutic areas.

Potential Therapeutic Areas:

-

Oncology: Piperazine and piperazin-2-one derivatives have demonstrated significant anticancer activity. Analogs have been shown to inhibit cancer cell proliferation across various cell lines, including leukemia, colon cancer, and melanoma. The mechanism of action for some of these compounds involves the inhibition of critical cellular targets like topoisomerase II. Therefore, 4-Benzoyl-3-methylpiperazin-2-one is a candidate for screening in anticancer drug discovery programs.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. Arylpiperazine derivatives, a class that includes the benzoyl-piperazinone structure, are known to act as ligands for various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. This suggests that 4-Benzoyl-3-methylpiperazin-2-one could be investigated for its potential in treating conditions like schizophrenia, depression, and anxiety.

-

Enzyme Inhibition: The piperazin-2-one core can be functionalized to interact with the active sites of various enzymes. Depending on the substitutions, these compounds could be designed as inhibitors for kinases, proteases, or other enzyme classes relevant to disease.

Structure-Activity Relationships (SAR):

While specific SAR data for 4-Benzoyl-3-methylpiperazin-2-one is not extensively published, general trends for related piperazinone derivatives suggest that:

-

The nature and position of substituents on the benzoyl ring can significantly influence potency and selectivity.

-

The stereochemistry of the methyl group at the 3-position of the piperazinone ring can be critical for biological activity, with different enantiomers potentially exhibiting distinct pharmacological profiles.

-

Modifications to the piperazinone ring itself can impact the compound's pharmacokinetic properties.

Quantitative Data for Analogous Compounds

The following table summarizes the biological activity of various piperazine and piperazin-2-one derivatives, providing an indication of the potential potency range for compounds like 4-Benzoyl-3-methylpiperazin-2-one.

| Compound Class | Target/Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |

| Phenylpiperazine Derivative | Topoisomerase IIα Inhibition | - | IC50 = 0.8 µM | [1] |

| Benzhydrylpiperazine Derivative | Antiproliferative Activity | HL-60 | IC50 = 16.80 µM | [2] |

| Benzhydrylpiperazine Derivative | Antiproliferative Activity | Z138 | IC50 = 18.50 µM | [2] |

| Benzhydrylpiperazine Derivative | Antiproliferative Activity | DND-41 | IC50 = 19.20 µM | [2] |

| Vindoline-Piperazine Conjugate | Antiproliferative Activity | Various | GI50 < 2 µM | [3] |

| Arylpiperazinyl-Benzocycloheptapyrrole | Antiproliferative Activity | MALME-3M (Melanoma) | GI50 = 1.54 µM | [4] |

| Arylpiperazinyl-Benzocycloheptapyrrole | Antiproliferative Activity | M14 (Melanoma) | GI50 = 2.03 µM | [4] |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the screening and characterization of 4-Benzoyl-3-methylpiperazin-2-one.

Protocol 1: In Vitro Anticancer Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 4-Benzoyl-3-methylpiperazin-2-one on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Benzoyl-3-methylpiperazin-2-one (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 4-Benzoyl-3-methylpiperazin-2-one in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: GPCR Radioligand Binding Assay

Objective: To determine the binding affinity of 4-Benzoyl-3-methylpiperazin-2-one for a specific G-protein coupled receptor (e.g., a serotonin or dopamine receptor subtype).[5]

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

-

4-Benzoyl-3-methylpiperazin-2-one

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd value.

-

Compound Addition: Add varying concentrations of 4-Benzoyl-3-methylpiperazin-2-one to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus the non-specific binding control).

-

Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the concentration of 4-Benzoyl-3-methylpiperazin-2-one. Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Potential antagonism of a GPCR signaling pathway by 4-Benzoyl-3-methylpiperazin-2-one.

Experimental Workflow

Caption: A typical workflow for the screening and development of a novel compound in drug discovery.

References

Application Notes & Protocols for the Quantification of 4-Benzoyl-3-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Benzoyl-3-methylpiperazin-2-one in active pharmaceutical ingredients (APIs) and finished dosage forms. The protocols described are based on established analytical techniques for related piperazine compounds and can be adapted and validated for specific sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of 4-Benzoyl-3-methylpiperazin-2-one in bulk drug substances and pharmaceutical formulations. The inherent UV absorbance of the benzoyl group allows for direct detection without the need for derivatization.

Experimental Protocol: HPLC-UV Quantification

Objective: To determine the concentration of 4-Benzoyl-3-methylpiperazin-2-one using a stability-indicating HPLC-UV method.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis Detector

-

C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

4-Benzoyl-3-methylpiperazin-2-one reference standard

-

Placebo (for formulation analysis, if available)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions:

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 with phosphoric acid.

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-Benzoyl-3-methylpiperazin-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (API): Accurately weigh about 25 mg of the API, dissolve in and dilute to 25 mL with methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

-

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of 4-Benzoyl-3-methylpiperazin-2-one and transfer to a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution and dilute the supernatant with the mobile phase to a final concentration within the calibration range.

Method Validation Parameters (Representative Data):

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Workflow Diagram:

Caption: HPLC-UV analysis workflow for 4-Benzoyl-3-methylpiperazin-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for the analysis of low-level impurities or in complex matrices.

Experimental Protocol: GC-MS Quantification

Objective: To identify and quantify 4-Benzoyl-3-methylpiperazin-2-one using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

-

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

Methanol (GC grade)

-

Ethyl acetate (GC grade)

-

4-Benzoyl-3-methylpiperazin-2-one reference standard

-

Internal Standard (IS), e.g., Diazepam (or a structurally similar, non-interfering compound)

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of the reference standard. Likely fragments would include the molecular ion and characteristic fragments of the benzoyl and piperazinone moieties. |

Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 4-Benzoyl-3-methylpiperazin-2-one reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the internal standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL for the analyte, each containing a fixed concentration of the internal standard (e.g., 1 µg/mL).

-

Sample Preparation: Extract a known amount of the sample (e.g., powdered tablet) with methanol. After centrifugation, evaporate an aliquot of the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate containing the internal standard at the fixed concentration.

Method Validation Parameters (Representative Data):

| Parameter | Result |

| Linearity (µg/mL) | 0.1 - 10 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.07 µg/mL |

| Accuracy (% Recovery) | 97.0 - 103.0% |

| Precision (% RSD) | < 5.0% |

Workflow Diagram:

Caption: GC-MS analysis workflow for 4-Benzoyl-3-methylpiperazin-2-one.

Stability-Indicating Assay

A crucial aspect of pharmaceutical analysis is to ensure that the analytical method can accurately quantify the drug in the presence of its degradation products. A stability-indicating method should be developed and validated.

Forced Degradation Protocol:

Expose the drug substance to the following stress conditions to generate potential degradation products:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and from each other. Peak purity analysis of the parent drug peak in the stressed samples should be performed using a photodiode array (PDA) detector.

Logical Relationship of Stability Testing:

Caption: Logical flow for establishing a stability-indicating method.

Application Notes and Protocols: 4-Benzoyl-3-methylpiperazin-2-one as a Versatile Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive moiety for designing novel therapeutic agents. The 4-benzoyl-3-methylpiperazin-2-one scaffold, a specific derivative, offers a three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for compounds based on this promising scaffold. While direct literature on this exact scaffold is emerging, the protocols and applications described herein are based on established methodologies for analogous piperazine-containing compounds and serve as a foundational guide for its exploration.

Potential Therapeutic Applications

Derivatives of the 4-benzoyl-3-methylpiperazin-2-one scaffold are being investigated for a range of therapeutic applications, leveraging the diverse biological activities observed in related piperazine-containing molecules. These potential applications include, but are not limited to:

-